molecular formula C10H10N4O3 B11089892 6-[(2-Methoxy-6-methylpyrimidin-4-yl)oxy]pyridazin-3-ol

6-[(2-Methoxy-6-methylpyrimidin-4-yl)oxy]pyridazin-3-ol

Cat. No.: B11089892
M. Wt: 234.21 g/mol
InChI Key: PIFJVFCAQNKNAS-UHFFFAOYSA-N
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Description

6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL is a compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridazine ring fused with a pyrimidine moiety, both of which are known for their significant roles in medicinal chemistry. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the binding pockets of these targets .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine-3,6-diol and pyridazine-3,6-dione share structural similarities with 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL.

    Pyrimidine Derivatives: Compounds such as 2-methoxy-6-methylpyrimidine and 4-methoxy-2-methylpyrimidine are structurally related.

Uniqueness

What sets 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL apart is its combined pyridazine and pyrimidine moieties, which provide a unique scaffold for interacting with biological targets. This dual functionality enhances its potential pharmacological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

3-(2-methoxy-6-methylpyrimidin-4-yl)oxy-1H-pyridazin-6-one

InChI

InChI=1S/C10H10N4O3/c1-6-5-9(12-10(11-6)16-2)17-8-4-3-7(15)13-14-8/h3-5H,1-2H3,(H,13,15)

InChI Key

PIFJVFCAQNKNAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC)OC2=NNC(=O)C=C2

Origin of Product

United States

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